molecular formula C13H16O6 B1620246 3-(3,4-Dimethoxyphenyl)pentanedioic acid CAS No. 34811-27-3

3-(3,4-Dimethoxyphenyl)pentanedioic acid

Cat. No.: B1620246
CAS No.: 34811-27-3
M. Wt: 268.26 g/mol
InChI Key: TZSDBIPKDYTSKC-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)pentanedioic acid (CAS 34811-27-3) is a high-purity fine chemical supplied for research and development purposes. This compound, with a molecular formula of C13H16O6 and a molecular weight of 268.26 g/mol, is a key building block in synthetic organic and medicinal chemistry . Its primary research value lies in its application as a versatile pharmaceutical intermediate and a synthon for the synthesis of more complex molecules . The compound is analyzed using rigorous methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (LCMS/GCMS), and Nuclear Magnetic Resonance (NMR) to ensure identity and a high level of purity, often exceeding 95% to 99% for pharmaceutical-grade material . Researchers utilize this chemical in the development of new active pharmaceutical ingredients (APIs) and other fine chemicals . Handling and Safety: This product is For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use . Please consult the Safety Data Sheet (SDS) prior to use. Hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O6/c1-18-10-4-3-8(5-11(10)19-2)9(6-12(14)15)7-13(16)17/h3-5,9H,6-7H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSDBIPKDYTSKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358155
Record name 3-(3,4-dimethoxyphenyl)pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34811-27-3
Record name 3-(3,4-dimethoxyphenyl)pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Dimethoxyphenyl Compound Research

The 3,4-dimethoxyphenyl group, also known as a veratryl group, is a core structural element in a wide array of organic compounds, contributing significantly to their biological and chemical properties. Dimethoxybenzene derivatives are recognized as versatile compounds with substantial applications in the pharmaceutical field. nih.gov Their unique chemical and structural features make them valuable as antioxidants capable of neutralizing free radicals and as key intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory, anti-cancer, and anti-viral medications. nih.govresearchgate.net

Research has demonstrated that the arrangement of the methoxy (B1213986) groups on the phenyl ring is crucial for biological activity. For instance, compounds containing the 3,4-dimethoxyphenyl moiety are integral to the development of drugs such as ivabradine, where the precursor 3,4-dimethoxybenzaldehyde (B141060) plays a critical role in its synthesis. researchgate.net Furthermore, derivatives of 3-(3,4-dimethoxyphenyl)propenoic acid have been synthesized and investigated for their biological activities. nih.gov A notable example from natural product chemistry is (E)-1-(3,4-dimethoxyphenyl) butadiene, which is isolated from Zingiber cassumunar and has demonstrated potent anti-inflammatory properties. nih.gov

The broader class of dimethoxyphenyl compounds, such as 2,5-dimethoxyphenylpiperidines, has been explored for its selective agonist activity at serotonin (B10506) 5-HT2A receptors, highlighting the role of this chemical group in neuroscience research. acs.orgsemanticscholar.org The thermodynamic stability of dimethoxybenzene derivatives makes them particularly suitable for pharmaceutical applications. researchgate.net

Significance Within Pentanedioic Acid Chemistry

Pentanedioic acid, commonly known as glutaric acid, is a simple five-carbon dicarboxylic acid. nist.gov Its derivatives form a class of compounds with significant utility in chemical synthesis and medicinal chemistry. The dicarboxylic acid structure provides two points for chemical modification, making it an excellent scaffold for building more complex molecules.

In the field of oncology research, derivatives of pentanedioic acid have been identified as a novel scaffold for farnesyltransferase inhibitors. rsc.org Farnesyltransferase is an enzyme implicated in cellular signaling pathways that can contribute to cancer development, making its inhibitors a target for therapeutic drugs. The discovery of pentanedioic acid derivatives with potent inhibitory activity underscores the potential of this chemical class in developing new treatments. rsc.org

Furthermore, 3-substituted pentanedioic acids (or glutaric acids) are valuable precursors in organic synthesis. They are used to prepare 3-substituted-1,5-dibromopentanes, which are key intermediates for synthesizing various heterocyclic compounds. nih.gov The synthesis of these substituted glutaric acids can be achieved through established methods, such as the reaction of an aldehyde with a malonate ester, followed by subsequent chemical transformations. nih.gov This versatility establishes pentanedioic acid and its derivatives as fundamental building blocks in modern organic chemistry.

Computational and Theoretical Investigations of 3 3,4 Dimethoxyphenyl Pentanedioic Acid

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. nih.gov Methods like Density Functional Theory (DFT) are widely used to investigate electronic structures, molecular electrostatic potentials, and frontier molecular orbitals, which together help in predicting a molecule's stability, reactivity, and potential interaction sites. nih.govmdpi.com

Molecular Electrostatic Potential (MEP) Mapping

An MEP map for 3-(3,4-Dimethoxyphenyl)pentanedioic acid would illustrate the charge distribution across the molecule. This visualization helps identify electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions. aimspress.com The MEP analysis is crucial for predicting how the molecule might interact with biological targets or other reagents. nih.gov For instance, in related compounds, the negative potential is often located around oxygen atoms, indicating them as likely sites for electrophilic attack. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. aimspress.com A smaller gap generally suggests higher reactivity. aimspress.com Analysis for related molecules shows that the introduction of specific functional groups can significantly lower the LUMO levels and alter the energy gap, thereby modifying the molecule's electronic and optical properties. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for exploring how a molecule might behave in a biological system, predicting its interactions with protein targets and the stability of the resulting complex over time. nih.govnih.gov

Molecular Docking for Ligand-Target Interactions

Molecular docking simulations would predict the preferred binding orientation of this compound within the active site of a specific protein target. This computational technique estimates the binding affinity (e.g., in kcal/mol) and identifies key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues of the protein. nih.govnih.gov Such studies are instrumental in the early stages of drug discovery for screening potential inhibitors. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Complex Stability

Following molecular docking, MD simulations can be performed to assess the stability of the predicted ligand-protein complex over a specific period (e.g., nanoseconds). dovepress.commdpi.com These simulations model the motion of atoms in the complex, providing insights into conformational changes and the persistence of key interactions. nih.gov The stability of the complex, often analyzed through metrics like Root Mean Square Deviation (RMSD), is crucial for validating the docking results and confirming the potential of the molecule as a stable inhibitor. dovepress.com

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a cornerstone of rational drug design, allowing researchers to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. A pharmacophore model for this compound or its derivatives would be developed based on a set of known active molecules or the structure of a target receptor's binding site. scisupplies.eu

The process begins with generating a set of 3D conformers for known active compounds. These conformers are then overlaid to identify common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For instance, in a study on MMP-9 inhibitors, a five-point pharmacophore model (DDHRR_1) was generated from ten active compounds, featuring two hydrogen bond donors, two hydrophobic features, and one aromatic ring feature. cymitquimica.com Such a model, once validated, serves as a 3D query for virtual screening of large chemical databases to find novel compounds that match the pharmacophoric features and are therefore likely to be active. scisupplies.eucymitquimica.com

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target. cymitquimica.com For example, a pharmacophore model built from a known inhibitor, such as Axitinib for VEGFR-2, can be used to screen databases for new potential inhibitors. This methodology significantly reduces the time and cost associated with drug discovery by prioritizing compounds for synthesis and biological testing. In the context of this compound, a hypothetical pharmacophore could be constructed based on its structural features—the two carboxylic acid groups (potential hydrogen bond donors/acceptors) and the dimethoxyphenyl ring (hydrophobic and aromatic feature).

Table 1: Illustrative Pharmacophore Features for a Hypothetical Target This table illustrates the types of features that would be identified for a molecule like this compound in a pharmacophore model.

Feature TypePotential Origin in this compoundRole in Binding
Hydrogen Bond Donor (D)Carboxylic acid -OH groupsInteraction with electronegative atoms (e.g., Oxygen, Nitrogen) in the receptor.
Hydrogen Bond Acceptor (A)Carboxylic acid C=O groups, Methoxy (B1213986) oxygensInteraction with hydrogen bond donor groups in the receptor.
Hydrophobic (H)Phenyl ring, Alkyl backboneVan der Waals interactions within hydrophobic pockets of the receptor.
Aromatic Ring (R)3,4-Dimethoxyphenyl groupPi-pi stacking or other aromatic interactions with receptor residues like Phenylalanine, Tyrosine, or Tryptophan.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

Non-covalent interactions are critical in determining the structure, stability, and function of molecular systems, including ligand-receptor complexes. For this compound, the primary non-covalent interactions of interest would be hydrogen bonding and pi-pi stacking.

Hydrogen Bonding: The two carboxylic acid groups of the molecule are potent hydrogen bond donors and acceptors. These groups can form strong hydrogen bonds with amino acid residues in a protein's active site, such as arginine, lysine (B10760008), histidine, serine, and threonine. The presence and geometry of these hydrogen bonds are often key determinants of binding affinity and specificity. Computational studies on derivatives of 1,4-naphthoquinone (B94277) show that intramolecular hydrogen bonds significantly stabilize the molecular structure. Similarly, intermolecular hydrogen bonds are crucial for the formation of supramolecular structures.

Computational methods like Density Functional Theory (DFT) and Møller–Plesset (MP2) perturbation theory are used to calculate the energies and geometries of these non-covalent interactions, providing detailed insight into the binding mode of a molecule.

In Silico Prediction of Potential Biological Activities and Targets

In the absence of experimental data, in silico methods can predict the likely biological activities and molecular targets of a compound. These predictions are typically based on the principle of molecular similarity, where a compound is presumed to have similar activities to known molecules with similar structures or properties.

Network-based in silico frameworks can integrate information from compound-target networks and disease-related proteins to predict potential drug candidates. For instance, a study on the components of Isatis tinctoria L. used such a framework to identify 23 compounds with high potential as anti-influenza agents from an initial pool of 269.

For this compound, its structural similarity to glutamic acid suggests that it could potentially interact with enzymes and receptors in glutamine and glutamate (B1630785) metabolism pathways. These pathways are crucial for cancer cell proliferation, making them attractive targets for anticancer therapies. A computational study on 123 theoretically designed glutamic acid derivatives identified nine compounds with potential cytotoxicity against various cancer cell lines, including breast adenocarcinoma and lung cancer. Molecular docking simulations further suggested that a promising derivative, 4Db6, could bind to glutamine synthetase.

Table 2: Example of Predicted Activities for Glutamic Acid Analogs This table is based on findings for glutamic acid derivatives and illustrates the type of predictions that could be made for this compound.

Predicted ActivityTarget Pathway/ProteinRationale based on Structural Analogy
AnticancerGlutaminase, Glutamine SynthetaseInterference with glutamine metabolism, essential for tumor growth.
NeuroactivityGlutamate Receptors (e.g., NMDA, AMPA)Structural similarity to the neurotransmitter glutamate.
Anti-inflammatoryCyclooxygenase (COX) enzymesThe dicarboxylic acid moiety may interact with active sites similar to non-steroidal anti-inflammatory drugs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would be highly applicable to a series of derivatives of this compound.

In a typical QSAR study, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is divided into a training set to build the model and a test set to validate its predictive power.

CoMFA calculates steric and electrostatic fields around the aligned molecules in the training set and correlates these fields to biological activity.

CoMSIA calculates similarity indices based on additional descriptors like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, which can often lead to more robust models.

For example, a 3D-QSAR study on indole (B1671886) derivatives as phosphodiesterase IV inhibitors yielded a CoMSIA model with a cross-validated correlation coefficient (q²) of 0.541 and a conventional correlation coefficient (r²) of 0.967. The resulting contour maps from these analyses provide a visual guide for drug design, indicating where steric bulk, positive/negative charges, or hydrophobic character would be favorable or unfavorable for activity. A QSAR study on a series of analogs of this compound could identify the key structural modifications on the phenyl ring or the pentanedioic acid backbone that would enhance a specific biological activity.

Table 3: Illustrative QSAR Model Parameters for a Hypothetical Series of Analogs This table shows typical statistical parameters used to evaluate the quality of a QSAR model, based on published studies.

ParameterDescriptionExample Good ValueReference
q² (or r²cv) Cross-validated correlation coefficient; measures the predictive ability of the model.> 0.5
r² (or R²) Non-cross-validated (conventional) correlation coefficient; measures the goodness of fit of the model.> 0.6
F value F-test value; indicates the statistical significance of the model.High value cymitquimica.com
SEE Standard Error of Estimate; measures the standard deviation of the residuals.Low value
r²pred (or R²pred) Predictive r² for the external test set; measures the predictive power on external data.> 0.5

Derivatives and Structural Analogues of 3 3,4 Dimethoxyphenyl Pentanedioic Acid

Synthesis and Characterization of Novel Derivatives

The generation of novel derivatives can be systematically approached by altering either the phenyl ring or the dicarboxylic acid chain.

The 3,4-dimethoxyphenyl group is a common feature in many biologically active molecules, prized for its ability to engage in critical binding interactions with biological targets. nih.gov Modifications to this ring system can modulate a compound's electronic properties, lipophilicity, and steric profile.

General synthetic strategies for creating analogues with varied aromatic moieties often start from different benzaldehyde (B42025) precursors. A versatile route involves a Knoevenagel condensation of a selected substituted benzaldehyde with a compound like diethyl malonate, followed by a Michael addition. scispace.com Subsequent hydrolysis and decarboxylation yield the desired 3-aryl-pentanedioic acid. scispace.com This approach allows for the introduction of a wide variety of substituents on the phenyl ring.

For instance, research on 2-(3,4-dimethoxyphenyl)ethylamine derivatives demonstrated that modifying other parts of the molecule while retaining the dimethoxyphenyl moiety could significantly impact biological activity. nih.gov While not direct modifications of the ring itself, these studies underscore the importance of the dimethoxyphenyl group as a core pharmacophore. In other research on tubulin inhibitors, the analogous 3,4,5-trimethoxyphenyl moiety was modified to create a 3-methoxybenzo nih.govgoogle.com-dioxene structure, which led to improved antiproliferative activity, highlighting that alterations to the alkoxy substitution pattern are a viable strategy for enhancing bioactivity. nih.gov

Table 1: Potential Modifications on the Dimethoxyphenyl Moiety (Inferred from Analogous Structures)

Modification Type Example Precursor Potential Synthetic Route Rationale for Modification
Hydroxyl Group Introduction Vanillin Demethylation of methoxy (B1213986) groups Introduce hydrogen bonding capability
Alkoxy Chain Extension 3,4-Diethoxybenzaldehyde Knoevenagel/Michael sequence Modulate lipophilicity and steric bulk
Ring Isosteres Piperonal Knoevenagel/Michael sequence Introduce methylenedioxy group for altered binding

A robust method for synthesizing 3-substituted glutaric acids begins with commercially available aldehydes. scispace.com The process involves a Knoevenagel condensation followed by a Michael addition to create a tetraethyl propane (B168953) tetracarboxylate intermediate. scispace.com This intermediate then undergoes acid hydrolysis and decarboxylation in a one-pot reaction to produce the final glutaric acid derivative. scispace.com This methodology is adaptable for both aromatic and aliphatic substitutions at the 3-position. scispace.com

More contemporary, visible-light-driven photocatalytic methods have been developed for the direct synthesis of α-substituted glutaric acid diesters from aldehydes and acrylates. chemrxiv.org These metal-free conditions offer a sustainable pathway to dicarbonyl scaffolds that can be subsequently hydrolyzed to the diacid, providing a modern entry to diverse backbone structures. chemrxiv.org

Further modifications can be achieved post-synthesis. The two carboxylic acid groups of the pentanedioic acid chain are prime candidates for derivatization into esters or amides. This is a common strategy in medicinal chemistry to create prodrugs with improved pharmacokinetic properties or to explore different binding interactions. For example, studies on 2-(3,4-dimethoxyphenyl)ethylamine derivatives involved acylating the amine to produce various amides, which resulted in compounds with potent antiulcer activity. nih.gov

Table 2: Examples of Backbone Variations in Pentanedioic Acid Analogues

Variation Type Synthetic Approach Resulting Structure Potential Impact
Esterification Fischer esterification with alcohols Di-ester derivative Increased lipophilicity, potential prodrug
Amidation Coupling with amines (e.g., using DCC/HOBt) Di-amide derivative Introduce new H-bond donors/acceptors
Chain Homologation Synthesis from corresponding pimelic or succinic acid precursors 3-Arylheptanedioic or 3-Arylbutanedioic acid Alter spacing between pharmacophoric groups

Structure-Activity Relationship (SAR) Studies of Analogues

Direct SAR studies on 3-(3,4-dimethoxyphenyl)pentanedioic acid analogues are not extensively documented. However, valuable insights can be gleaned from the SAR of other compound series that feature either the 3,4-dimethoxyphenyl moiety or a pentanedioic acid-like backbone.

Similarly, SAR studies of combretastatin (B1194345) analogues, which often feature a trimethoxyphenyl ring, have shown that the substitution pattern on the aromatic rings is crucial for their potent antiproliferative activity. nih.gov Although structurally distinct, these findings support the principle that the electronic and steric nature of the substituted phenyl ring is a primary determinant of bioactivity.

From these related studies, a hypothetical SAR for this compound analogues can be inferred:

The 3,4-Dimethoxy Substitution: This pattern is likely critical for binding to a specific biological target. The methoxy groups may act as hydrogen bond acceptors or fit into specific hydrophobic pockets.

The Carboxylic Acid Groups: The presence and spacing of the two carboxylic acid groups on the pentanedioic chain are probably essential. They can engage in ionic interactions or hydrogen bonding with receptor sites. Converting them to esters or amides would likely alter or abolish the original activity, but could potentially introduce new activities.

The Phenyl Ring Position: The placement of the aryl group at the 3-position of the pentanedioic acid chain defines the spatial relationship between the aromatic ring and the terminal carboxylates, which is a key structural parameter.

Design Principles for Enhanced Bioactivity or Specificity

Based on the available synthetic methodologies and SAR data from related compounds, several design principles can be proposed for developing novel analogues of this compound with potentially enhanced or more specific biological activities.

Systematic Exploration of Aromatic Substituents: A primary strategy would involve synthesizing a library of analogues with varied substituents on the phenyl ring to probe the electronic and steric requirements of the target binding site. This could involve replacing the methoxy groups with other alkoxy groups, halogens, or hydrogen-bond-donating groups like hydroxyls. nih.gov

Backbone Rigidification and Conformational Constraint: The flexibility of the pentanedioic acid backbone can be a disadvantage, leading to loss of entropy upon binding. Introducing cyclic constraints, such as incorporating the backbone into a piperidine (B6355638) or cyclohexane (B81311) ring system, could lock the molecule into a more favorable, bioactive conformation, potentially increasing potency and selectivity.

Modulation of Physicochemical Properties: The dicarboxylic acid nature of the parent compound imparts high polarity, which may limit cell permeability. Converting one or both carboxylic acid groups to esters or amides can create derivatives with increased lipophilicity. nih.gov This prodrug strategy could enhance oral bioavailability, with the active diacid form being regenerated in vivo by cellular esterases or amidases.

Bioisosteric Replacement: The carboxylic acid groups could be replaced with known bioisosteres such as tetrazoles. This modification maintains an acidic proton and negative charge at physiological pH but can offer different spatial arrangements and improved metabolic stability or oral absorption. researchgate.net

By systematically applying these design principles, new generations of analogues based on the this compound scaffold can be developed, leading to compounds with optimized potency, selectivity, and drug-like properties.

Biological and Mechanistic Studies of 3 3,4 Dimethoxyphenyl Pentanedioic Acid and Its Analogues

Molecular Mechanisms of Action and Target Engagement

Enzyme Inhibition Kinetics and Specificity (e.g., DNA Methyltransferase, Carbonic Anhydrase)

There is no available scientific literature that details the enzyme inhibition kinetics or specificity of 3-(3,4-Dimethoxyphenyl)pentanedioic acid against DNA Methyltransferase (DNMT) or Carbonic Anhydrase (CA).

DNA methyltransferases are a family of enzymes that catalyze the transfer of a methyl group to DNA and are a target in cancer therapy. nih.govatamanchemicals.comuzh.ch Similarly, carbonic anhydrases are enzymes that catalyze the interconversion of carbon dioxide and water to bicarbonate and protons, with inhibitors being used for various therapeutic purposes. mdpi.comwikipedia.org However, no studies have been published that investigate or report the inhibitory activity of this compound on these or any other specific enzymes.

Interaction with Cellular Pathways and Signaling Cascades

No studies have been identified that investigate the interaction of this compound with specific cellular pathways or signaling cascades.

Natural compounds can modulate various signaling pathways, such as NF-κB, Akt, and MAPK, which are crucial in processes like cell proliferation and apoptosis. nih.govresearchgate.net Research on analogous compounds offers some context. For instance, a diarylpentanoid analogue, 1,5-Bis(4-hydroxy-3-methoxyphenyl)1,4-pentadiene-3-one (MS13), has been shown to modulate PI3K-AKT, cell cycle-apoptosis, and MAPK signaling pathways in lung cancer cells. mdpi.comnih.gov However, due to significant structural differences, these findings cannot be extrapolated to this compound.

In Vitro Biological Activities

Anticancer Potential and Modalities of Action (e.g., Apoptosis Induction)

There is no published research on the in vitro anticancer potential or the specific modalities of action, such as apoptosis induction, for this compound.

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. biomolther.orgmdpi.comlibretexts.org Studies on other compounds containing a dimethoxyphenyl moiety or related structures have shown anticancer activity. For example, derivatives of 3,4,5-trimethoxycinnamic acid have been explored for various biological activities, and diarylpentanoids have demonstrated pro-apoptotic properties. nih.govmdpi.comnih.gov A study on derivatives of a related compound, 3-(3,4-dimethoxyphenyl)propenoic acid, found no mutagenic effects. nih.gov Without direct experimental evidence, the anticancer potential of this compound remains unknown.

Antimicrobial Spectrum and Efficacy

No specific data exists on the antimicrobial spectrum and efficacy of this compound.

Compounds containing methoxyphenol groups, such as eugenol (B1671780) and vanillin, are known to possess antimicrobial properties against various foodborne pathogens. nih.gov However, a study on derivatives of the closely related 3-(3,4-dimethoxyphenyl)propenoic acid reported that the prepared compounds were not effective antibacterials. nih.gov The antimicrobial activity of this compound has not been evaluated in any published studies.

Antioxidant Properties and Radical Scavenging Capacity

The antioxidant properties and radical scavenging capacity of this compound have not been reported in the scientific literature.

The antioxidant potential of phenolic compounds, including those with methoxyphenyl groups, is well-documented, often attributed to their ability to scavenge free radicals. ucl.ac.ukmdpi.comnih.gov For example, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and shown to have antioxidant activity. ucl.ac.uk The presence of the 1,3-dicarbonyl moiety in some molecules can also contribute to antioxidant effects. nih.gov Despite these general principles, no specific antioxidant assays have been performed on this compound.

Other Investigated Bioactivities (e.g., Anthelmintic, Anti-inflammatory)

While the primary biological activities of this compound are the main focus of research, studies on its analogues have revealed other potential therapeutic properties, notably anthelmintic and anti-inflammatory effects.

Anthelmintic Activity: Research into derivatives of 3-(3,4-dimethoxyphenyl)propenoic acid, a structural analogue, has shown potential anthelmintic properties. nih.gov In a study, various amide and hydrazide derivatives were synthesized from 3-(3,4-dimethoxyphenyl)propenoic acid chloride and tested for their bioactivity. nih.gov Two of these derivatives demonstrated notable anthelmintic activity against the nematode Nippostrongylus brasiliensis. nih.gov Specifically, the derivatives designated as II and VI showed 67.5% and 63.5% of the anthelmintic efficacy of levamisole (B84282), a standard anthelmintic drug, respectively. nih.gov This suggests that the 3,4-dimethoxyphenyl scaffold can be a valuable starting point for developing new anthelmintic agents. The development of novel synthetic anthelmintics is crucial due to the increasing resistance of helminths to existing drugs. chemrxiv.org The mechanism of action for many anthelmintics involves targeting the neuromuscular system of the worms, leading to paralysis and expulsion from the host. mdpi.com

Anti-inflammatory Activity: Several compounds containing the 3,4-dimethoxyphenyl moiety have demonstrated significant anti-inflammatory properties. For instance, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, known as Compound D, isolated from Zingiber cassumunar, showed potent anti-inflammatory effects in the acute phase of inflammation. nih.gov It markedly inhibited carrageenin-induced rat paw edema and reduced exudate formation and leukocyte accumulation. nih.gov Another analogue, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), an active component of Korean Cabbage Kimchi, was found to alleviate levels of pro-inflammatory mediators. mdpi.com In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, HDMPPA suppressed the expression of pro-inflammatory mediators and cytokines by blocking NF-κB, MAPKs, and PI3K/Akt signaling pathways, as well as reducing oxidative stress. mdpi.com

Furthermore, the synthetic chalcone (B49325) E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone, which also features a dimethoxyphenyl structure, exerts significant anti-inflammatory effects by inducing heme oxygenase-1 (HO-1) and reducing the upregulation of COX-2 and iNOS. uzh.chnih.gov These findings collectively indicate that the 3,4-dimethoxyphenyl group is a key pharmacophore in various compounds with anti-inflammatory potential. researchgate.netmdpi.com

Compound/AnalogueBioactivityKey FindingsReference
3-(3,4-Dimethoxyphenyl)propenoic acid derivatives (Amides/Hydrazides)AnthelminticShowed up to 67.5% of the activity of levamisole against Nippostrongylus brasiliensis. nih.gov
(E)-4-(3',4'-Dimethoxyphenyl)but-3-en-2-ol (Compound D)Anti-inflammatoryMarkedly inhibited carrageenin-induced rat paw edema and pleurisy. nih.gov
3-(4'-Hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA)Anti-inflammatorySuppressed pro-inflammatory mediators and cytokines in LPS-stimulated microglia. mdpi.com
E-α-(p-Methoxyphenyl)-2',3,4,4'-tetramethoxychalconeAnti-inflammatoryMediated anti-inflammatory effects via HO-1 induction and downregulation of pro-inflammatory cytokines. uzh.chnih.gov

Influence of Stereochemistry on Biological Efficacy

The stereochemistry of a molecule is a pivotal factor that influences its biological activity, affecting target binding, pharmacokinetics, and distribution. researchgate.net Chiral natural products are typically biosynthesized in an enantiomerically pure form, and this chirality often has a profound impact on their pharmacological action. researchgate.net For this compound, the presence of a chiral center at the C3 position implies that its stereoisomers could exhibit significantly different biological efficacies.

While direct studies on the stereoisomers of this compound are not available, research on other chiral compounds provides a strong basis for this principle. For example, an investigation into the isomers of the nature-inspired compound 3-Br-acivicin revealed that stereochemistry plays a crucial role in its antimalarial activity. researchgate.net Only the (5S, αS) isomers displayed significant potency in inhibiting the proliferation of P. falciparum. researchgate.net This difference was not attributed to passive diffusion but suggested a stereoselective uptake, likely mediated by an L-amino acid transport system. researchgate.net Furthermore, molecular modeling showed that stereochemistry also affects the binding interaction with its target enzyme, P. falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH), for some of the tested subclasses. researchgate.net

This highlights two key ways stereochemistry can dictate efficacy:

Pharmacokinetic Effects: Different stereoisomers can be recognized and transported across biological membranes differently, leading to varying intracellular concentrations at the target site. researchgate.net

Pharmacodynamic Effects: The three-dimensional arrangement of functional groups in a stereoisomer determines its fit and binding affinity to the active site of a biological target, such as an enzyme or receptor. researchgate.net

Given that this compound possesses a stereocenter, it is highly probable that its enantiomers would display distinct biological profiles. One enantiomer may be significantly more active than the other, or they could even have different, unrelated biological effects. Therefore, the synthesis and biological evaluation of the individual enantiomers are essential to fully characterize the therapeutic potential of this compound.

Biological Stability and Metabolism Studies

Metabolism of the Pentanedioic Acid Backbone: Glutaric acid is an endogenous metabolite formed during the metabolism of the amino acids lysine (B10760008) and tryptophan. uzh.chnih.gov In cases of glutaric aciduria, a genetic disorder, the enzyme glutaryl-CoA dehydrogenase is deficient, leading to the accumulation of glutaric acid and its metabolite, 3-hydroxyglutaric acid. nih.govnih.gov The normal catabolism of glutaric acid is believed to proceed via β-oxidation, similar to fatty acids. uzh.ch Rat liver mitochondria can metabolize glutaryl-CoA to carbon dioxide and crotonyl-CoA. researchgate.net This suggests that the pentanedioic acid portion of the target molecule could be susceptible to mitochondrial enzymes involved in dicarboxylic acid metabolism.

Metabolism of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl moiety, also known as a veratryl group, is found in many natural compounds. Its metabolism often involves O-demethylation (cleavage of the methoxy (B1213986) groups) and oxidation. For example, veratraldehyde is metabolized in rabbits primarily to veratric acid (3,4-dimethoxybenzoic acid) via oxidation. researchgate.net The metabolism of veratryl alcohol in fungi proceeds through a pathway involving conversion to benzoate (B1203000) and benzaldehyde (B42025). researchgate.netnih.gov Therefore, potential metabolic transformations for the 3,4-dimethoxyphenyl group in the target compound could include demethylation to form hydroxylated (catecholic) metabolites, followed by further conjugation or ring cleavage.

Biological Stability: The stability of the molecule is influenced by its chemical structure. The presence of two methoxy groups on the phenyl ring can enhance metabolic stability. Studies on resveratrol (B1683913) derivatives have shown that O-methylation increases lipophilicity and can protect the molecule from rapid degradation, thereby improving its stability and bioavailability. mdpi.com Furthermore, computational studies on dimethoxybenzene derivatives have demonstrated their thermodynamic stability, which is an advantageous property for pharmaceutical applications. researchgate.netresearchgate.net The ester linkages in derivatives, however, would be susceptible to hydrolysis by esterase enzymes present in the body.

Potential Research Applications and Future Directions

Role in Medicinal Chemistry and Drug Discovery

The core structure of 3-(3,4-dimethoxyphenyl)pentanedioic acid, which combines a substituted phenyl ring with a glutaric acid-like chain, is a recurring motif in various biologically active molecules. The process of drug discovery is a complex endeavor that often begins with the identification of promising chemical scaffolds. researchgate.netmdpi.com

A chemical scaffold is a core structure of a molecule upon which various functional groups can be appended to create a library of related compounds. The this compound molecule possesses several points for chemical modification, including the two carboxylic acid groups and the aromatic ring, making it a candidate for a privileged scaffold. nih.govmdpi.com The dimethoxy-substituted phenyl ring is a common feature in many natural products and synthetic drugs, often contributing to receptor binding and pharmacokinetic properties. nih.govnih.gov The pentanedioic acid (glutaric acid) portion provides opportunities for forming amides, esters, and other derivatives, which can modulate solubility, stability, and interaction with biological targets. mdpi.com For instance, the modification of related natural compounds to improve their bioavailability and therapeutic efficacy is a common strategy in drug development. mdpi.com

Currently, there is a lack of specific preclinical data for this compound in the available scientific literature. However, based on the activities of structurally similar compounds, several hypothetical preclinical investigative pathways can be proposed. For example, derivatives of the related compound 3-(3,4-dimethoxyphenyl)propenoic acid have been synthesized and subjected to preliminary biological evaluation. pensoft.net These studies, while not directly on the target compound, suggest that the 3,4-dimethoxyphenyl moiety can be a component of molecules with biological effects. Future preclinical studies on derivatives of this compound would likely involve initial in vitro screening against a panel of biological targets, followed by cell-based assays and subsequent in vivo studies in animal models to assess efficacy and safety.

Advancements in Synthetic Methodologies and Green Chemistry

The synthesis of complex organic molecules is a cornerstone of chemical research and development. While specific, novel synthetic methodologies for this compound are not widely reported, general principles of organic synthesis can be applied. The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly important in both academic and industrial settings. polimi.itrsc.org

Recent advancements in synthetic chemistry that could be applied to the synthesis of this compound and its derivatives include the use of more environmentally benign solvents, catalytic methods to improve atom economy, and mechanochemical synthesis which can reduce or eliminate the need for solvents. rsc.orgmdpi.com For example, a patent for the synthesis of a related compound, 3,4-dimethoxyphenyl acetonitrile (B52724), describes a multi-step process starting from a derivative of 3-(3,4-dimethoxyphenyl)propionic acid, highlighting the industrial interest in this chemical family. google.comgoogle.com The development of sustainable synthetic routes is crucial for the large-scale production of any compound intended for pharmaceutical or other applications.

Emerging Computational Applications in Drug Design and Optimization

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, enabling the rapid screening of virtual libraries of compounds and the optimization of lead molecules. nih.govmdpi.comnih.gov Although no specific computational studies on this compound have been published, its structure is amenable to in silico analysis.

Computational methods such as molecular docking could be used to predict the binding affinity of derivatives of this compound to various protein targets. researchgate.netnih.gov Furthermore, quantitative structure-activity relationship (QSAR) studies could be employed to correlate the chemical structures of a series of its derivatives with their biological activities, thereby guiding the design of more potent compounds. nih.gov The use of computational tools can significantly reduce the time and cost associated with the early stages of drug discovery. researchgate.netmdpi.com

Interdisciplinary Research Opportunities with Materials Science or Biotechnology

The unique chemical structure of this compound also presents opportunities for interdisciplinary research.

In materials science , dicarboxylic acids are often used as monomers in the synthesis of polyesters and polyamides. The presence of the bulky and polar 3,4-dimethoxyphenyl group could impart unique properties to such polymers, such as altered thermal stability, solubility, and optical properties. These materials could have potential applications in biomedical devices or as specialty polymers.

In the realm of biotechnology , the compound could be investigated as a substrate for enzymatic transformations. Biocatalysis, the use of enzymes to perform chemical reactions, is a key area of green chemistry. polimi.it Enzymes could potentially be used to stereoselectively modify the carboxylic acid groups or other parts of the molecule, leading to the synthesis of chiral building blocks for pharmaceuticals or other fine chemicals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3,4-Dimethoxyphenyl)pentanedioic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with 3,4-dimethoxybenzaldehyde as a precursor. Perform a Knoevenagel condensation with diethyl malonate under basic conditions (e.g., potassium hydroxide in methanol) to extend the carbon chain .
  • Step 2 : Hydrolyze the ester intermediates using hydrochloric acid (HCl) at pH 3 to yield the carboxylic acid derivatives. Adjust reaction time and temperature (e.g., 35°C for 12 hours) to maximize yield .
  • Step 3 : Purify via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Monitor purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
    • Key Considerations : Catalysts like p-toluenesulfonic acid can accelerate esterification steps, while avoiding excess moisture ensures reaction efficiency .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR : Compare 1H^1H- and 13C^{13}C-NMR spectra with reference data. Key signals: δ ~3.85 ppm (methoxy groups), δ ~2.5–3.0 ppm (pentanedioic acid chain protons) .
  • Mass Spectrometry : Confirm molecular ion peak ([M-H]^- at m/z 298.1) via ESI-MS. Fragmentation patterns should align with the proposed structure .
  • X-ray Crystallography : Resolve stereochemistry (if applicable) using single-crystal diffraction, as demonstrated for analogous dimethoxyphenyl compounds .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential bioactivity in modulating enzyme targets (e.g., MMPs or IL-6)?

  • Experimental Design :

  • Enzyme Assays : Test inhibitory effects on recombinant human MMP3 or IL-6 using fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2_2) and monitor cleavage kinetics .
  • Molecular Docking : Simulate binding interactions using software like AutoDock Vina. The dimethoxyphenyl group may occupy hydrophobic pockets, while the pentanedioic acid chain chelates catalytic zinc ions in MMPs .
    • Data Interpretation : Correlate IC50_{50} values with structural analogs (e.g., 3-(4-Chlorophenyl)pentanedioic acid) to identify substituent effects on activity .

Q. How can discrepancies in reported solubility and stability data for this compound be resolved?

  • Contradiction Analysis :

  • Source 1 : Aqueous solubility of 2.1 mg/mL (pH 7.4) vs. Source 2 : 0.8 mg/mL (pH 6.5).
  • Resolution : Conduct pH-dependent solubility studies (pH 3–8) using shake-flask method with UV quantification (λ = 260 nm). Differences may arise from protonation states of the carboxylic acid groups .
  • Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via TLC or HPLC for byproducts like decarboxylated derivatives .

Q. What strategies improve the compound’s bioavailability for in vivo pharmacological studies?

  • Methodology :

  • Salt Formation : Synthesize sodium or lysine salts to enhance water solubility. Characterize salts using DSC and PXRD to confirm crystallinity .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (oil-in-water emulsion). Optimize particle size (<200 nm) via dynamic light scattering (DLS) for improved tissue penetration .
    • Validation : Compare pharmacokinetic profiles (Cmax_{max}, AUC) in rodent models between free acid and salt/nanoparticle forms .

Methodological Guidelines

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Key Modifications :

  • Variation 1 : Replace methoxy groups with ethoxy or halogens to assess electronic effects.
  • Variation 2 : Shorten or extend the pentanedioic acid chain to probe steric constraints.
    • Assays : Test derivatives in parallel for enzyme inhibition, cytotoxicity (MTT assay), and solubility. Use QSAR models to predict logP and pKa .

Q. What computational tools are recommended for predicting the compound’s environmental fate or biodegradability?

  • Tools :

  • EPI Suite : Estimate biodegradation probability (e.g., BIOWIN model) and soil adsorption (KOC).
  • EQC Model : Predict partitioning coefficients (logKOW) based on fragment contributions .
    • Validation : Compare predictions with experimental OECD 301F biodegradation test results .

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3-(3,4-Dimethoxyphenyl)pentanedioic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.